叔丁基3-(噻唑-2-氧基)氮杂环丁烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

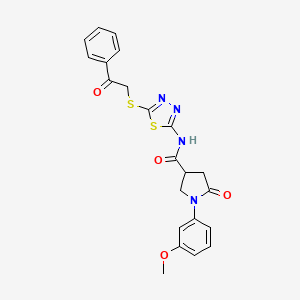

The tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate is a compound that is part of a broader class of azetidine derivatives. These compounds are of significant interest in synthetic organic chemistry due to their potential as building blocks for various biologically active molecules and their use in the synthesis of amino alcohols and polyamines . The tert-butyl group is a common protecting group in organic synthesis, often used to shield carboxylic acids from unwanted reactions.

Synthesis Analysis

The synthesis of related azetidine compounds has been explored in several studies. For instance, the silylmethyl-substituted aziridine and azetidine were synthesized and found to react efficiently with nitriles and carbonyl substrates, leading to the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products . Another study reported the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which was obtained through acid-catalyzed hydrolysis followed by glycol cleavage . Additionally, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized via two scalable routes, demonstrating the versatility of azetidine derivatives for further chemical modifications .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be complex and is often elucidated using advanced spectroscopic techniques. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. Its structure was further confirmed by single-crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions, which can be influenced by substituents and protecting groups. The silylmethyl-substituted azetidine, for example, can rearrange to a pyrrolidine skeleton under specific conditions, demonstrating the potential for structural transformations . The tert-butyl group itself can serve as a protective group that can be removed under acidic conditions, allowing for further functionalization of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as solubility, melting point, and reactivity, are crucial for their practical application in synthesis. These properties are often determined experimentally and can vary significantly depending on the specific substituents and the overall molecular structure. For instance, the crystal structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provided insights into its density and crystal packing, which are important for understanding its reactivity and stability .

科学研究应用

合成应用

叔丁基3-(噻唑-2-氧基)氮杂环丁烷-1-羧酸酯在合成有机化学中用于亲核取代和自由基反应。它是一种多功能的结构单元,可以通过苯环的亲核取代进行改性,当受到脂肪胺攻击时,形成偶氮羧酰胺。该化合物还参与自由基反应,在叔丁氧羰基偶氮基团的促进下,在某些条件下能够产生芳基自由基,例如氧化、卤化和碳羟基化(Jasch、Höfling 和 Heinrich,2012)。

药物化学

在药物化学中,叔丁基3-(噻唑-2-氧基)氮杂环丁烷-1-羧酸酯衍生物因其作为抗菌剂的潜力而受到探索。该化合物的结构修饰,特别是在噻唑烷和氮杂环丁烷骨架中,已对其对各种细菌菌株的抗菌活性进行了研究。这一研究方向旨在合成可以作为有效抗菌剂的新型化合物,为细菌感染的新疗法开发做出贡献(Song 等,2009)。

化学合成和衍生化

该化合物也一直是化学合成和衍生化策略研究的主题,旨在开发合成复杂杂环和其他生物活性分子的新方法。这些研究通常集中在叔丁基3-(噻唑-2-氧基)氮杂环丁烷-1-羧酸酯骨架的策略性功能化和衍生化,以进入新的化学空间并发现具有潜在药理活性的分子(Ibuka,1998)。

先进材料

此外,该化合物已在先进材料的开发中找到应用,特别是在合成表现出聚集诱导发射增强 (AIEE) 特性的化合物中。这些材料在光电和传感领域具有重要意义,可用于开发新型传感器、有机发光二极管 (OLED) 和其他光子器件(Qian 等,2007)。

安全和危害

Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate should be handled with care. It is not intended for human or veterinary use and should be used for research purposes only.

未来方向

Azetidines, including Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate, are increasingly important in medicinal chemistry due to their presence in a variety of natural products and pharmaceutical compounds . Future research may focus on further exploring the synthesis, reactivity, and biological activity of these compounds .

属性

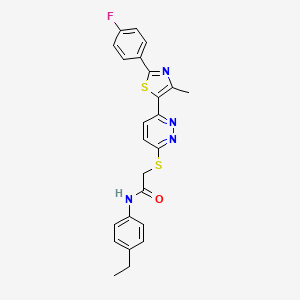

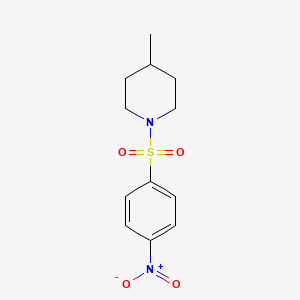

IUPAC Name |

tert-butyl 3-(1,3-thiazol-2-yloxy)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)13-6-8(7-13)15-9-12-4-5-17-9/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEMDOQHBAJTCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B2526027.png)

![2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B2526030.png)

![2-(dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol](/img/no-structure.png)

![(E)-17-((E)-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazono)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2526037.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2526042.png)